3-アミノ-4-ブロモ-2,6-ジクロロ安息香酸

説明

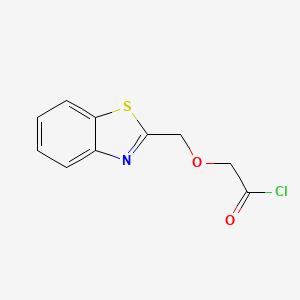

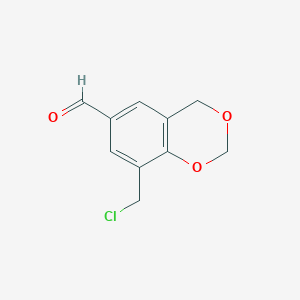

“3-Amino-4-bromo-2,6-dichlorobenzoic acid” is a chemical compound with the CAS Number: 1415124-69-4. It has a molecular weight of 284.92 and its IUPAC name is 3-amino-4-bromo-2,6-dichlorobenzoic acid .

Molecular Structure Analysis

The InChI code for “3-Amino-4-bromo-2,6-dichlorobenzoic acid” is 1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

“3-Amino-4-bromo-2,6-dichlorobenzoic acid” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

ポリマーハイドロゲルベース粒子の調製

類似の化合物である「3-アミノ-2,4,6-トリヨード安息香酸」は、血管塞栓に使用されるポリマーハイドロゲルベース粒子の調製に使用されます 。「3-アミノ-4-ブロモ-2,6-ジクロロ安息香酸」も同様の用途を持つ可能性があります。

ベンゾフェノン誘導体の合成

別の関連化合物である「3-ブロモ-4-クロロ安息香酸」は、多段階反応手順によって3-ブロモ-4-クロロベンゾフェノンを合成するために使用できます 。構造的類似性を考えると、「3-アミノ-4-ブロモ-2,6-ジクロロ安息香酸」も同様の合成経路で使用できる可能性があります。

ベンジル位における反応

この化合物は、ベンジル位における反応 に使用できる可能性があります。これらの反応には、フリーラジカル臭素化、求核置換、酸化 が含まれます。

Safety and Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

生化学分析

Biochemical Properties

3-Amino-4-bromo-2,6-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain cytochrome P450 enzymes, such as CYP2C9 . This inhibition can affect the metabolism of other compounds, leading to changes in their bioavailability and activity. Additionally, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can bind to specific receptors, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of 3-Amino-4-bromo-2,6-dichlorobenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in inflammation and apoptosis . By modulating these pathways, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can upregulate or downregulate the expression of specific genes, impacting protein synthesis and cellular activities .

Molecular Mechanism

At the molecular level, 3-Amino-4-bromo-2,6-dichlorobenzoic acid exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, such as the inhibition of CYP2C9 mentioned earlier . This binding can prevent the enzyme from catalyzing its substrate, leading to an accumulation of the substrate or a decrease in the production of the enzyme’s products. Additionally, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-bromo-2,6-dichlorobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-bromo-2,6-dichlorobenzoic acid remains stable under specific conditions, such as room temperature and inert atmosphere . Prolonged exposure to light or air can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 3-Amino-4-bromo-2,6-dichlorobenzoic acid can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of 3-Amino-4-bromo-2,6-dichlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

3-Amino-4-bromo-2,6-dichlorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For instance, it can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can alter the compound’s chemical structure, affecting its activity and bioavailability. Additionally, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Amino-4-bromo-2,6-dichlorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. For example, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can be transported into cells via organic anion transporters, which are responsible for the uptake of various organic acids . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and accumulation .

Subcellular Localization

The subcellular localization of 3-Amino-4-bromo-2,6-dichlorobenzoic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes .

特性

IUPAC Name |

3-amino-4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFUBUFUCGMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)